(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone
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Overview
Description
(4-Hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone is a complex organic compound featuring both phenolic and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxybenzaldehyde and 4-hydroxyacetophenone, which are then subjected to a condensation reaction with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated phenolic ethers.
Scientific Research Applications
(4-Hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Shares the phenolic group but lacks the imidazole ring.
1-Boc-4-AP: Contains a piperidine ring instead of an imidazole ring.
Uniqueness
(4-Hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone is unique due to the presence of both phenolic and imidazole functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
251907-19-4 |
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Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone |
InChI |
InChI=1S/C16H12N2O3/c19-12-5-1-10(2-6-12)14-9-17-16(18-14)15(21)11-3-7-13(20)8-4-11/h1-9,19-20H,(H,17,18) |
InChI Key |
CVMMSMXAYMWLRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)C(=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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